molecular formula C12H20N2O B13354192 1-((3,4,5-Trimethyl-1H-pyrazol-1-yl)methyl)cyclopentan-1-ol

1-((3,4,5-Trimethyl-1H-pyrazol-1-yl)methyl)cyclopentan-1-ol

Cat. No.: B13354192
M. Wt: 208.30 g/mol
InChI Key: LDAYMEZLTIQXJU-UHFFFAOYSA-N
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Description

1-((3,4,5-Trimethyl-1H-pyrazol-1-yl)methyl)cyclopentan-1-ol is a cyclopentanol derivative featuring a 3,4,5-trimethylpyrazole moiety attached via a methylene bridge to the 1-position of the cyclopentanol ring. The compound’s molecular formula is C₁₂H₂₀N₂O, with a molecular weight of 208.30 g/mol.

Properties

IUPAC Name

1-[(3,4,5-trimethylpyrazol-1-yl)methyl]cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-9-10(2)13-14(11(9)3)8-12(15)6-4-5-7-12/h15H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAYMEZLTIQXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CC2(CCCC2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,4,5-Trimethyl-1H-pyrazol-1-yl)methyl)cyclopentan-1-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4,5-trimethylpyrazole with cyclopentanone in the presence of a suitable base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-((3,4,5-Trimethyl-1H-pyrazol-1-yl)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon can reduce the pyrazole ring.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

Major Products Formed

Scientific Research Applications

1-((3,4,5-Trimethyl-1H-pyrazol-1-yl)methyl)cyclopentan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((3,4,5-Trimethyl-1H-pyrazol-1-yl)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring is known to interact with various biological targets, influencing pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between 1-((3,4,5-Trimethyl-1H-pyrazol-1-yl)methyl)cyclopentan-1-ol and related compounds are analyzed below, drawing parallels from the provided evidence (Table 1).

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Core Structure Key Substituents Molecular Formula Potential Applications References
1-((3,4,5-Trimethyl-1H-pyrazol-1-yl)methyl)cyclopentan-1-ol Cyclopentanol 3,4,5-Trimethylpyrazole-methyl C₁₂H₂₀N₂O Antifungal (inferred)
N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide Pyridinesulfonamide 3,4,5-Trimethylpyrazole, 4-chlorophenyl C₁₈H₁₈ClN₅O₃S Antimicrobial
Metconazole Cyclopentanol Triazole-methyl, 4-chlorophenyl C₁₅H₁₇ClN₃O Fungicide

Structural and Functional Comparisons

Core Structure and Substituents Target Compound: The cyclopentanol core with a 3,4,5-trimethylpyrazole-methyl group distinguishes it from analogs. N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (): Features a pyridinesulfonamide backbone with the same 3,4,5-trimethylpyrazole group. The sulfonamide and carbamoyl groups increase polarity, suggesting higher aqueous solubility than the target compound . Metconazole (): Shares the cyclopentanol core but substitutes the pyrazole with a triazole and a 4-chlorophenyl group. Triazoles are known for antifungal activity (e.g., azole-class fungicides), while the chlorophenyl group may enhance target binding .

Physicochemical Properties

  • Polarity : The target compound’s hydroxyl group and pyrazole nitrogen atoms confer moderate polarity, likely intermediate between Metconazole (less polar due to triazole and chlorophenyl) and the sulfonamide derivative (highly polar).
  • Solubility : Metconazole’s logP (estimated ~3.5) suggests higher lipophilicity than the target compound, which may limit its water solubility. The sulfonamide derivative’s logP is likely lower due to ionizable groups .

Biological Activity Target Compound: While direct data are unavailable, the 3,4,5-trimethylpyrazole group is structurally analogous to pyrazole derivatives with reported antifungal and anti-inflammatory activities. Its cyclopentanol core may mimic sterol precursors, a mechanism seen in azole antifungals. Sulfonamide Derivative (): Sulfonamides are classic antimicrobial agents, and the 4-chlorophenyl group may enhance binding to bacterial enzymes. The compound’s in vitro efficacy against Gram-positive bacteria has been documented . Metconazole (): A commercial fungicide targeting plant pathogens, its triazole group inhibits lanosterol demethylase in ergosterol biosynthesis. Regulatory documents confirm its use in agricultural settings .

Synthetic Routes The target compound could be synthesized via alkylation of cyclopentanol with a 3,4,5-trimethylpyrazole-methyl halide, analogous to the coupling methods in (e.g., nucleophilic substitution with isocyanates) . Metconazole’s synthesis likely involves Mitsunobu or Grignard reactions to attach the triazole and chlorophenyl groups to cyclopentanol .

Biological Activity

1-((3,4,5-Trimethyl-1H-pyrazol-1-yl)methyl)cyclopentan-1-ol is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-((3,4,5-trimethyl-1H-pyrazol-1-yl)methyl)cyclopentan-1-ol is C12H19N3OC_{12}H_{19}N_3O. Its structure features a cyclopentanol core substituted with a pyrazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular Weight219.29 g/mol
LogP (octanol/water)Not explicitly reported
SolubilitySoluble in organic solvents

Antitumor Activity

Research indicates that pyrazole derivatives exhibit notable antitumor properties. Specifically, compounds similar to 1-((3,4,5-trimethyl-1H-pyrazol-1-yl)methyl)cyclopentan-1-ol have been shown to inhibit various cancer cell lines. A study highlighted the efficacy of pyrazole derivatives against BRAF(V600E) and EGFR, which are critical targets in cancer therapy .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. In vitro studies have demonstrated that these compounds can reduce inflammation markers in cell cultures. For instance, compounds structurally related to 1-((3,4,5-trimethyl-1H-pyrazol-1-yl)methyl)cyclopentan-1-ol have been tested for their ability to inhibit pro-inflammatory cytokines .

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has been documented extensively. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that 1-((3,4,5-trimethyl-1H-pyrazol-1-yl)methyl)cyclopentan-1-ol may possess similar properties .

The mechanisms through which pyrazole derivatives exert their biological effects often involve the modulation of specific signaling pathways. For example:

  • Inhibition of Kinases : Many pyrazole compounds act as kinase inhibitors, disrupting pathways involved in cell proliferation and survival.
  • Cytotoxicity Induction : Some studies indicate that these compounds can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

Study on Antitumor Activity

In a recent study involving breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazole derivatives demonstrated significant cytotoxicity. The combination of these compounds with doxorubicin showed enhanced effects compared to doxorubicin alone, indicating a potential synergistic effect .

Study on Anti-inflammatory Effects

A comparative analysis of various pyrazole derivatives revealed that those with higher methyl substitution exhibited stronger anti-inflammatory activity in animal models. This suggests that structural modifications can enhance biological efficacy .

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